molecular formula C11H14N2S B2541552 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 329222-96-0

2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B2541552
CAS No.: 329222-96-0
M. Wt: 206.31
InChI Key: UJSSIVVJQQNBCO-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a useful research compound. Its molecular formula is C11H14N2S and its molecular weight is 206.31. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Benzothiazole derivatives, including structures analogous to 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, are highlighted for their versatility in synthetic chemistry. Modern approaches to synthesizing and transforming benzothiazole derivatives emphasize green chemistry principles, showcasing their importance as biologically active and industrially demanded compounds. These methods facilitate the easy functionalization of the benzothiazole moiety, making it a highly reactive building block for creating pharmacologically active heterocycles and new materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Biological Activities and Pharmacological Potential

The benzothiazole core is integral to many bioactive molecules due to its diverse pharmacological properties. Research on benzothiazole and its derivatives reveals a wide range of biological activities, including anti-viral, anti-microbial, anti-inflammatory, and anti-cancer properties. These activities suggest the potential of benzothiazole derivatives, such as this compound, in drug development and therapeutic applications (Bhat & Belagali, 2020).

Properties

IUPAC Name

2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-2-7-3-4-8-9(6-12)11(13)14-10(8)5-7/h7H,2-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSSIVVJQQNBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972286
Record name 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5686-52-2
Record name 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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